Technical Guide: Physical and Chemical Properties of PCB 178 (2,2',3,3',5,5',6-Heptachlorobiphenyl)
Technical Guide: Physical and Chemical Properties of PCB 178 (2,2',3,3',5,5',6-Heptachlorobiphenyl)
[1]
Executive Summary
2,2',3,3',5,5',6-Heptachlorobiphenyl , designated as PCB 178 under the IUPAC nomenclature system, is a high-molecular-weight polychlorinated biphenyl congener.[1][2] Unlike the "dioxin-like" PCBs (which are planar and bind the aryl hydrocarbon receptor), PCB 178 is a non-dioxin-like (NDL) PCB .[1] Its three ortho-chlorine substitutions (positions 2, 2', and 6) induce significant steric hindrance, forcing the two phenyl rings into a non-coplanar configuration.[1] This structural rigidity dictates its distinct physicochemical profile: extreme lipophilicity, low water solubility, and resistance to environmental degradation.[1]
For researchers in toxicology and drug development, PCB 178 serves as a critical analyte for studying non-AhR-mediated toxicity pathways, particularly neurotoxicity and calcium signaling disruption.[1] It is also a persistent organic pollutant (POP) often quantified to fingerprint historical contamination from commercial mixtures like Aroclor 1260.[1]
Molecular Identity & Structural Characterization[1]
The physicochemical behavior of PCB 178 is governed by its heavy chlorination and steric conformation.
Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | 2,2',3,3',5,5',6-Heptachlorobiphenyl |
| Common Name | PCB 178 |
| CAS Registry Number | 52663-67-9 |
| Chemical Formula | C₁₂H₃Cl₇ |
| Molecular Weight | 395.32 g/mol |
| SMILES | Clc1c(c(Cl)cc(Cl)c1Cl)c2c(Cl)cc(Cl)cc2Cl |
| Structure Type | Non-coplanar (3 ortho chlorines) |
Structural Visualization
The following diagram illustrates the substitution pattern that prevents planar rotation, distinguishing PCB 178 from dioxin-like congeners.
Caption: Structural schematic of PCB 178 showing chlorine positions (red). The C1-C1' bond is twisted due to steric repulsion between ortho-chlorines.[1]
Physicochemical Properties Profile
The following data aggregates experimental values and high-confidence predictive models. These parameters are essential for modeling environmental fate (fugacity) and biological partitioning (lipophilicity).[1]
Thermodynamic & Transport Properties[1]
| Property | Value (Experimental/Consensus) | Relevance |
| Physical State | Solid (Crystalline) | Standard conditions.[1] |
| Melting Point | 112°C – 114°C | High stability; solid at physiological temp.[1] |
| Boiling Point | ~411°C (at 760 mmHg) | Extremely low volatility.[1][3] |
| Vapor Pressure | 1.77 × 10⁻⁶ Pa (25°C) | Semi-volatile; partitions to soil/dust.[1] |
| Water Solubility | ~1.5 – 4.5 µg/L (25°C) | Hydrophobic; rapid partitioning out of aqueous phases.[1] |
| Log Kow | 7.07 | Critical: Indicates high bioaccumulation potential in adipose tissue. |
| Henry’s Law Constant | 2.30 × 10⁻⁵ atm-m³/mol | Tendency to volatilize from water bodies is moderate.[1] |
Scientific Insight: The high Log Kow (>7) suggests that PCB 178 will not remain free in blood plasma but will rapidly sequester into lipid-rich tissues (adipose, brain), complicating drug interaction studies involving lipophilic carriers.[1]
Analytical Methodologies: Quantification Protocol
Accurate detection of PCB 178 requires rigorous separation from interfering congeners (like PCB 170 or 180). The following protocol utilizes GC-MS/MS (Triple Quadrupole) for superior sensitivity and selectivity over traditional ECD methods.
Sample Preparation Workflow (Biological Matrix)
-
Extraction :
-
Spiking : Add ¹³C₁₂-labeled PCB 178 internal standard prior to extraction to correct for recovery losses (Isotope Dilution Method).
-
Cleanup (Critical Step):
-
Concentration: Evaporate to near dryness under nitrogen stream; reconstitute in 20 µL nonane (keeper solvent).
Instrumental Analysis (GC-MS/MS)
-
Column: Rtx-PCB or DB-5ms (30m × 0.25mm × 0.25µm).[1]
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).[1]
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion: m/z 393.8 (Molecular Ion Cluster).[1]
-
Product Ions: m/z 323.9 (Loss of 2 Cl) and m/z 253.9 (Loss of 4 Cl).
-
Analytical Logic Diagram
Caption: Step-by-step analytical workflow from biological sampling to mass spectrometric quantification using isotope dilution.
Chemical Reactivity & Biological Fate[6][7]
Environmental Stability
PCB 178 is chemically inert under standard laboratory conditions.
-
Hydrolysis: Negligible due to the strength of the C-Cl bond.
-
Photolysis: Slow degradation in surface waters; dechlorination may occur under intense UV exposure.
-
Thermal: Stable up to >300°C; thermal decomposition requires incineration >1100°C to prevent furan formation.
Metabolic Pathways (Toxicokinetics)
In mammalian systems, PCB 178 is metabolized slowly due to the high degree of chlorination. The primary route is oxidation by Cytochrome P450 enzymes (specifically CYP2B and CYP3A families, rather than CYP1A which targets planar PCBs).[1]
-
Hydroxylation: Insertion of -OH groups, typically at the meta or para positions of the less substituted ring.
-
Methylsulfonylation: Formation of MeSO₂-PCB metabolites.[2] These are persistent and can bind to specific proteins (e.g., uteroglobin), leading to tissue-specific retention (lung/liver).[1]
Biotransformation Pathway Visualization
Caption: Metabolic divergence of PCB 178. Note that MeSO2 metabolites contribute to long-term toxicity, while OH-PCBs are excreted.[1]
References
-
U.S. EPA (Environmental Protection Agency). (2025).[1] Chemical Details: 2,2',3,3',5,5',6-Heptachlorobiphenyl (PCB 178).[1][2] CompTox Chemicals Dashboard.[1][5] Link[1]
-
Hansen, B. G., et al. (1999).[1] A Comprehensive and Critical Compilation, Evaluation, and Selection of Physical-Chemical Property Data for Selected Polychlorinated Biphenyls. NIST Standard Reference Data.[1] Link
-
AccuStandard. (2024). PCB Reference Standards and Congener Synthesis.Link[1]
-
Marek, R. F., et al. (2013).[1] Metabolism and metabolites of polychlorinated biphenyls (PCBs).[6]Environmental Science & Technology.[1] Link
-
Thermo Fisher Scientific. (2023).[1] Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. Application Note. Link
-
CAS Common Chemistry. (2025).[1][7] PCB 178 (CAS 52663-67-9) Details.[1][3]Link[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. accustandard.com [accustandard.com]
- 3. echemi.com [echemi.com]
- 4. analysis.rs [analysis.rs]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2',3,3',4,5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 50102 - PubChem [pubchem.ncbi.nlm.nih.gov]
